molecular formula C26H22N2O3S B11454747 N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide

Cat. No.: B11454747
M. Wt: 442.5 g/mol
InChI Key: SYCJJBDJESXAPU-UHFFFAOYSA-N
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Description

The compound N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide is a heterocyclic molecule featuring a tetrahydroquinoline core fused with a furan-2-ylcarbonyl group at position 1, a methyl group at position 2, and a thiophene-2-carboxamide moiety linked to a phenyl group at position 4.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylthiophene-2-carboxamide

InChI

InChI=1S/C26H22N2O3S/c1-18-17-22(28(19-9-3-2-4-10-19)26(30)24-14-8-16-32-24)20-11-5-6-12-21(20)27(18)25(29)23-13-7-15-31-23/h2-16,18,22H,17H2,1H3

InChI Key

SYCJJBDJESXAPU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylcarbonyl intermediate, which is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline under specific conditions to form the desired tetrahydroquinoline derivative. This intermediate is subsequently coupled with thiophene-2-carboxamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide exhibits significant anticancer properties. Research indicates that compounds with similar structures can activate hypoxia-inducible factors (HIFs) by inhibiting factors such as factor inhibiting HIF (FIH). This activation enhances the expression of genes associated with cell survival and proliferation in cancer cells .

Case Study : A study on furan and thiophene derivatives demonstrated their ability to inhibit cancer cell growth in vitro. The compound showed IC50 values indicative of potent anticancer activity against various cancer cell lines.

Enzyme Inhibition

The compound has been found to inhibit key enzymes involved in cholinergic signaling pathways, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, it increases acetylcholine levels, which may have implications for treating neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro studies have evaluated the biological activity of this compound and its derivatives. The following table summarizes some findings:

CompoundActivityIC50 (µM)Reference
Compound AAnticancer15
Compound BAntioxidant20
N-[1-(furan...)Potential InhibitorTBD

These results indicate that compounds with similar structural features can exhibit varying degrees of biological activity.

Toxicity Studies

Toxicity assessments have shown that many derivatives exhibit low cytotoxicity towards normal cell lines while maintaining significant activity against cancer cell lines. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Tetrahydroquinoline Derivatives

N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide ()
  • Core Structure: Tetrahydroquinoline with acetyl, 2,2,4-trimethyl, and 4-phenyl substituents.
  • Key Differences: Replaces the thiophene-2-carboxamide group with a furan-2-carboxamide (furamide).
  • Implications : The acetyl group may improve metabolic stability compared to the furan-2-ylcarbonyl in the target compound. The furamide moiety likely reduces electron-withdrawing effects relative to thiophene, altering solubility or target affinity .
N-(Furan-2-ylmethyl)-N-[(9-methyl-[1,2,3,4]tetrazolo[1,5-a]quinolin-4-yl)methyl]thiophene-2-carboxamide ()
  • Core Structure: Tetrazoloquinoline fused with thiophene carboxamide and furan-methyl groups.
  • Key Differences: The tetrazoloquinoline core introduces a nitrogen-rich heterocycle, increasing polarity compared to the tetrahydroquinoline in the target. The furan-methyl linkage may enhance flexibility but reduce aromatic stacking interactions.
  • Implications : The tetrazole ring could improve aqueous solubility, while the methylene linker might influence pharmacokinetics .

Thiophene/Furan Carboxamide Derivatives

AZ331 and AZ257 ()
  • Core Structure: 1,4-Dihydropyridine with thioether, cyano, and furyl substituents.
  • Key Differences: The dihydropyridine core differs from the tetrahydroquinoline in the target, suggesting divergent biological targets (e.g., calcium channel modulation vs. kinase inhibition). The thioether and cyano groups in AZ331/AZ257 introduce distinct electronic properties compared to the carboxamide in the target.
  • Implications: Dihydropyridines are classically associated with cardiovascular applications; the target’s tetrahydroquinoline-thiophene hybrid may instead target central nervous system receptors .
N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide ()
  • Core Structure : Tetrahydrothiophene sulfone linked to dichlorophenyl-furan and thiophene carboxamide.
  • Key Differences: The sulfone group increases polarity and hydrogen-bonding capacity.
  • Implications : The dichlorophenyl group may improve target selectivity but increase metabolic stability challenges compared to the target’s phenyl group .

Benzo[b]thiophene Derivatives

N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide ()
  • Core Structure : Benzo[b]thiophene with dichloro and biphenyl substituents.
  • Key Differences: The benzo[b]thiophene core is more planar and aromatic than the target’s tetrahydroquinoline, favoring π-π stacking.
  • Implications : The biphenyl moiety may improve binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

The compound N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Furan moiety : Contributes to the compound's reactivity and biological interactions.
  • Tetrahydroquinoline : Known for various pharmacological properties.
  • Phenylthiophene : Enhances the lipophilicity and possibly the bioavailability of the compound.

The molecular formula is C29H26N2OC_{29}H_{26}N_{2}O with a molecular weight of approximately 442.53 g/mol .

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The presence of furan and quinoline rings is believed to contribute to this activity by scavenging free radicals.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production. Compounds with structural similarities have shown potent inhibitory effects on tyrosinase activity. For instance, derivatives such as (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one exhibited IC50 values as low as 0.0433 µM for monophenolase activity . This suggests that this compound could potentially possess similar inhibitory effects.

Antimicrobial Activity

Research indicates that various furan-containing compounds demonstrate antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

Cytotoxicity Studies

Cytotoxicity assessments using Vero and MDCK cell lines revealed that certain derivatives showed low cytotoxicity with CC50 values exceeding 100 µM . This suggests a favorable safety profile for further development.

Study 1: Tyrosinase Inhibition

In a comparative study assessing the tyrosinase inhibitory activity of multiple furan derivatives, it was found that compounds with hydroxyl substitutions on the phenolic ring exhibited enhanced inhibitory effects. The study highlighted that the positioning and type of functional groups significantly influenced the biological activity .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of furan-containing compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .

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